Product packaging for Oseltamivir impurity A(Cat. No.:)

Oseltamivir impurity A

Cat. No.: B12291393
M. Wt: 284.35 g/mol
InChI Key: MKPOADZCFCZMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Oseltamivir (B103847) Pharmaceutical Chemistry

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B. ontosight.ai During the multi-step synthesis of oseltamivir phosphate (B84403), various process-related impurities can be generated. Oseltamivir Impurity A, chemically identified as (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a notable impurity that can arise during this manufacturing process. sigmaaldrich.comsynzeal.com It is also referred to as Oseltamivir Acid. synzeal.com The formation of such impurities can occur through side reactions like isomerization and double-bond addition during the synthesis. This impurity is recognized by pharmacopoeias, including the European Pharmacopoeia (EP), which supplies reference standards for its identification and quantification. lgcstandards.comevitachem.com The control of this and other impurities is a critical aspect of ensuring the quality of the final oseltamivir active pharmaceutical ingredient (API).

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the process of identifying, quantifying, and controlling unwanted chemicals that remain with or develop within active pharmaceutical ingredients (APIs) and formulated drug products. veeprho.com The presence of impurities, even in minute quantities, can potentially impact the efficacy and safety of a pharmaceutical product. veeprho.comrjpdft.com Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate comprehensive impurity profiling for new drug applications. globalpharmatek.compharmaffiliates.com

The core importance of this practice lies in several key areas:

Safety and Efficacy: Unidentified or poorly controlled impurities can pose health risks or reduce the therapeutic effectiveness of a drug. veeprho.comresearchgate.net

Quality Control: Impurity profiles serve as a critical quality attribute, ensuring batch-to-batch consistency and adherence to established standards. globalpharmatek.compharmaffiliates.com

Process Optimization: Understanding how and when impurities form allows for the refinement of synthesis and manufacturing processes to minimize their presence. globalpharmatek.com

Stability Assessment: Profiling helps identify degradation products, which is essential for determining appropriate storage conditions and establishing the shelf-life of a drug product. globalpharmatek.com

In essence, impurity profiling is a mandatory and indispensable component of modern pharmaceutical development, safeguarding public health by ensuring the quality and integrity of medications. globalpharmatek.comresearchgate.net

Research Objectives and Scope for this compound Studies

Research concerning this compound is primarily focused on quality control and process optimization within the pharmaceutical manufacturing of oseltamivir. evitachem.com The principal objectives of these studies are to develop and validate robust analytical methods for the precise detection and quantification of this specific impurity. ontosight.ainih.govnih.gov

The scope of this research includes:

Development of Analytical Methods: Creating sensitive and selective methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to separate and quantify this compound from the main API and other related substances. ontosight.aiorientjchem.org

Use as a Reference Standard: Utilizing purified this compound as a reference standard is essential for the validation of analytical methods and for accurate quantification in routine quality control testing. synzeal.comevitachem.com

Understanding Formation Pathways: Investigating the chemical reactions that lead to the formation of Impurity A to optimize the synthesis of oseltamivir and reduce the levels of this and other by-products. evitachem.com

Regulatory Compliance: Ensuring that the levels of this compound in the final drug substance are within the stringent limits set by regulatory authorities like the European Pharmacopoeia. scribd.comresearchgate.net

These research efforts are fundamental to ensuring that oseltamivir phosphate meets the high-purity standards required for pharmaceutical use. google.com

Detailed Research Findings

Research has led to the development of specific analytical techniques for the characterization and quantification of this compound. High-performance liquid chromatography (HPLC) is a primary method employed for this purpose.

Table 1: Chemical and Physical Properties of this compound

Property Data Source(s)
Chemical Name (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid sigmaaldrich.comsynzeal.com
Synonym Oseltamivir Acid synzeal.com
Molecular Formula C₁₄H₂₄N₂O₄ sigmaaldrich.com
Molecular Weight 284.35 g/mol sigmaaldrich.com
CAS Number 1364932-19-3 sigmaaldrich.com

| Appearance | Typically a white to off-white solid | evitachem.com |

Table 2: Example of an HPLC Method for Impurity Analysis This table details a robust chiral HPLC method developed to separate and quantify the enantiomeric impurity of oseltamivir, which shares structural similarities and analytical challenges with Impurity A.

Parameter Specification Source(s)
Technique Chiral High-Performance Liquid Chromatography (HPLC) nih.govnih.gov
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm) nih.gov
Mobile Phase n-hexane, methanol (B129727), isopropyl alcohol, and diethyl amine (85:10:5:0.2, v/v/v/v) nih.govnih.gov
Flow Rate 0.6 mL/min nih.govnih.gov
Detection Wavelength 225 nm nih.govnih.gov
Column Temperature 35°C nih.gov
Limit of Detection (LOD) 0.005% w/w nih.govnih.gov
Limit of Quantification (LOQ) 0.035% w/w nih.govnih.gov

| Resolution | > 3.0 (between impurity and oseltamivir) | nih.govnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O4 B12291393 Oseltamivir impurity A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPOADZCFCZMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Definition

: Decoding the Chemical Name

The systematic identification of Oseltamivir (B103847) Impurity A is governed by the stringent rules of chemical nomenclature. These conventions provide a universally understood and unambiguous description of its molecular structure.

Chemical Naming Conventions for Oseltamivir Impurity A

The primary and most formal designation for this compound is its International Union of Pure and Applied Chemistry (IUPAC) name: (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid . This name precisely describes the arrangement of all atoms and functional groups within the molecule.

Beyond the IUPAC nomenclature, this compound is also known by several synonyms, which are often used in pharmacopeial monographs and scientific literature for brevity. These include:

Oseltamivir Acid researchgate.net

Oseltamivir EP Impurity A

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid pharmaffiliates.com

(3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid

The European Pharmacopoeia (EP) specifically lists this compound as this compound. This designation is crucial for regulatory compliance and quality assessment within the pharmaceutical industry.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid
Synonyms Oseltamivir Acid, Oseltamivir EP Impurity A, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
CAS Number 1364932-19-3
Molecular Formula C14H24N2O4 biosynth.com
Molecular Weight 284.35 g/mol biosynth.com

Stereochemical Considerations in Impurity A Characterization

The stereochemistry of Oseltamivir and its impurities is a critical aspect of their chemical identity and biological activity. The presence of multiple chiral centers in the molecule gives rise to a number of possible stereoisomers.

Stereochemical Considerations in Impurity A Characterization

Oseltamivir itself has three chiral centers, leading to the possibility of eight stereoisomers. This compound is a specific diastereomer with the defined configuration (3R,4R,5S) . This precise spatial arrangement of atoms is fundamental to its unique chemical and physical properties.

The characterization and confirmation of this specific stereochemistry are achieved through a combination of synthetic strategies and advanced analytical techniques. The synthesis of process-related impurities, including Impurity A, allows for their isolation and detailed structural elucidation.

Spectroscopic methods play a pivotal role in confirming the stereochemical integrity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed information about the connectivity and spatial orientation of atoms within the molecule. For instance, a study on the synthesis and characterization of Oseltamivir impurities reported specific spectral data for an impurity identified as "impurity-A," which corresponds to this compound. The reported IR (KBr) spectral peaks were at 3430.01, 2968.79, 2939.87, 1642.69, and 1200.32 cm⁻¹, and the positive ion mass-to-charge ratio (+ve m/z) was found to be 285.1. Furthermore, 1H NMR data provided detailed chemical shifts and coupling constants for the protons in the molecule, confirming the assigned structure. While X-ray crystallography provides the most definitive evidence of stereochemistry, the absolute configuration of Oseltamivir has been confirmed through single-crystal structural analysis, which serves as a reference for its related impurities.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Observed Data
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3430.01, 2968.79, 2939.87, 1642.69, 1200.32
Mass Spectrometry (+ve m/z) 285.1
¹H Nuclear Magnetic Resonance (NMR) 2.03-2.69 (dd, 2H), 3.30 (s, 1H), 3.54-3.56 (d, 1H), 3.95 (m, 1H), 4.10 (d, 1H), 4.75 (s, 1H), 6.40 (s, 1H)
¹³C Nuclear Magnetic Resonance (NMR) (ppm) 137.41, 76.46, 57.97, 50.35, 35.38, 129.20, 169.49, 170.98, 22.99, 80.26, 25.19, 9.17

The control of stereochemistry is of utmost importance in pharmaceutical manufacturing, as different stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods are essential to identify and quantify specific impurities like this compound, ensuring the safety and efficacy of the final drug product.

Formation Pathways and Degradation Mechanisms of Oseltamivir Impurity a

Origins of Oseltamivir (B103847) Impurity A in Synthetic Processes

The synthesis of oseltamivir is a complex, multi-step process where the potential for impurity formation is significant. Impurities can arise from the starting materials, reagents, intermediates, and various side reactions that occur during production. daicelpharmastandards.comontosight.ai

The manufacturing of oseltamivir involves a series of chemical transformations, including steps like epoxidation, azide (B81097) ring opening, acylation, and reduction. During these stages, several process-related impurities can be generated. Different synthetic routes, whether starting from natural chiral compounds like quinic acid or using non-chiral chemicals, are associated with distinct impurity profiles. evitachem.comresearchgate.net The International Pharmacopoeia specifies limits for individual and total impurities in oseltamivir, highlighting the importance of controlling their formation. researchgate.net Oseltamivir Impurity A is classified as a key impurity that can be formed during these synthetic procedures. evitachem.comscribd.com

The quality of raw materials and reagents is a critical factor influencing the purity of the final oseltamivir product. daicelpharmastandards.com The synthesis can start from natural compounds like quinic or shikimic acid, or from non-chiral chemicals such as butadiene and benzene (B151609). evitachem.com Impurities present in these starting materials can be carried through the synthesis and appear in the final product. Furthermore, the reagents used in the various steps, such as sodium azide for ring-opening reactions or acetic anhydride (B1165640) for acylation, can introduce unwanted by-products. evitachem.com For example, the choice of catalyst for hydrogenation/reduction steps or the reagents for dehydration can lead to unfavorable impurity profiles, including the formation of isomers through double bond migration. chimia.ch

Degradation Pathways Leading to this compound

Oseltamivir phosphate (B84403) can degrade under various stress conditions, with hydrolytic degradation being a primary pathway for the formation of Impurity A. nih.gov

Hydrolysis under both acidic and alkaline conditions is a major degradation pathway for oseltamivir. nih.govnmims.edu The formation of this compound involves two key hydrolytic events: the hydrolysis of the ethyl ester group to a carboxylic acid and the N,N-acyl migration of the acetyl group. ingentaconnect.comnih.gov

Studies have shown that oseltamivir's stability is pH-dependent, with maximum stability observed at approximately pH 4.0. ingentaconnect.com Under acidic or alkaline stress, degradation is significantly accelerated. ingentaconnect.comresearchgate.net For instance, substantial degradation of oseltamivir phosphate occurs when treated with 1.0 N HCl or 0.1 N NaOH at elevated temperatures. nmims.edu

The degradation pathway can be outlined as follows:

Oseltamivir first undergoes hydrolysis of its ethyl ester to form oseltamivir carboxylate (the active form of the drug). ingentaconnect.comnih.gov

This intermediate, oseltamivir carboxylate, can then undergo N,N-acyl migration, where the acetyl group on the C4-amino position moves to the C5-amino position, resulting in this compound. nih.govresearchgate.net

Alternatively, the N,N-acyl migration can occur on the oseltamivir molecule first, followed by the hydrolysis of the ethyl ester, also yielding Impurity A. ingentaconnect.com Research has identified these distinct degradation products and confirmed the reaction sequence through methods like HPLC and NMR. ingentaconnect.comresearchgate.net

Table 1: Oseltamivir Degradation Products under Hydrolytic Stress

Parent CompoundReactionResulting ProductReference
OseltamivirEster HydrolysisOseltamivir Carboxylate ingentaconnect.comnih.gov
OseltamivirN,N-Acyl MigrationIsomer I (Ester form of Impurity A) ingentaconnect.com
Oseltamivir CarboxylateN,N-Acyl MigrationThis compound nih.govresearchgate.net
Isomer IEster HydrolysisThis compound ingentaconnect.com

Beyond hydrolysis, oseltamivir has been subjected to other stress conditions, including oxidation, photolysis, and heat, to assess its stability. nmims.edutsijournals.com

Oxidative Degradation : Oseltamivir shows significant susceptibility to oxidative stress. Treatment with 3% hydrogen peroxide at 80°C resulted in up to 97% degradation of the drug. nmims.edu

Photolytic and Thermal Degradation : Studies on photolytic degradation have produced varied results. One study reported that the drug was relatively stable under light exposure, with only minor degradation (1.1%). nmims.edu Another found considerable degradation under photolysis and thermal stress. tsijournals.com This discrepancy may be due to different experimental conditions.

While these studies confirm that oseltamivir degrades under oxidative, photolytic, and thermal stress, the resulting degradation products are not always specifically identified as this compound. The most clearly defined and mechanistically described pathway for the formation of Impurity A remains acid- and base-catalyzed hydrolysis involving N,N-acyl migration. nih.govresearchgate.net

Table 2: Summary of Oseltamivir Stability under Various Stress Conditions

Stress ConditionObservationReference
Acidic Hydrolysis (1.0 N HCl, 80°C)~74% degradation with multiple products formed. nmims.edu
Alkaline Hydrolysis (0.1 N NaOH, 80°C)~85% degradation. nmims.edu
Oxidative (3% H₂O₂, 80°C)~97% degradation. nmims.edu
PhotolyticMinimal degradation (1.1%) to considerable degradation reported. nmims.edutsijournals.com
ThermalConsiderable degradation reported. tsijournals.com

Kinetic and Mechanistic Investigations of Impurity A Formation

The formation of this compound is primarily attributed to a chemical transformation known as N,N-acyl migration. This intramolecular rearrangement is a significant degradation pathway for oseltamivir, particularly under specific environmental conditions. Research into the kinetic and mechanistic aspects of this impurity's formation has provided valuable insights into its behavior and the factors that influence its emergence.

Forced degradation studies have been instrumental in elucidating the formation pathways of oseltamivir impurities. These studies involve subjecting the drug substance to stress conditions such as acid and alkaline hydrolysis. Under these conditions, a number of degradation products are generated, including those resulting from N,N-acyl migration. Specifically, this compound is understood to be a positional isomer of the parent drug, arising from the migration of the acetyl group from the 4-amino to the 5-amino position on the cyclohexene (B86901) ring. researchgate.net This migration is reportedly accelerated in the presence of moisture. researchgate.net

The proposed mechanism for the formation of this compound via N,N-acyl migration involves a specific intramolecular reaction. The process is initiated by the nucleophilic attack of the 5-amino group on the carbonyl carbon of the 4-acetylamino group. This leads to the formation of a tetrahedral intermediate. Subsequently, the breakdown of this intermediate results in the cleavage of the original amide bond and the formation of a new amide bond at the 5-position, yielding the rearranged impurity. The structure of this N,N-acyl migration product has been confirmed using advanced analytical techniques such as two-dimensional heteronuclear multiple bond correlation (HMBC) NMR. researchgate.netnih.gov

Further research has corroborated these findings, identifying positional isomers of oseltamivir that involve N,N-acyl migration from the 4-amino to the 5-amino position of the cyclohexene ring as significant degradation products under hydrolytic stress conditions. researchgate.net The characterization of these impurities has been crucial for understanding the stability profile of oseltamivir.

The following table summarizes the key degradation products of oseltamivir identified in forced degradation studies, including the N,N-acyl migration product corresponding to Impurity A.

Degradation ProductCharacterization/Formation Pathway
Os I Positional isomer of Os II, involving N,N-acyl migration. researchgate.net
Os II 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid. researchgate.net
Os III Positional isomer of oseltamivir, involving N,N-acyl migration. researchgate.net
Os IV 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid. researchgate.net
Os V Ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate. researchgate.net

This table is based on the findings from a study by Junwal et al., where the degradation products were designated as Os I to Os V.

Another study focusing on the degradation of the prodrug GS-4104 provided kinetic data related to the formation of the N,N-acyl migration product.

Degradation ProductFormation PathwayKinetic Profile
Isomer I N,N-migration of the acetyl group. researchgate.netnih.govFollows a biexponential decay at pH 2-7. researchgate.netnih.gov
GS-4071 Hydrolysis of the ethyl ester. researchgate.netnih.gov-
Isomer II Further degradation of Isomer I (ester hydrolysis) and GS-4071 (N,N-acyl migration). researchgate.netnih.gov-

This table is based on the findings from a study by Oliyai et al. on the decomposition of GS-4104.

Synthetic Methodologies for Oseltamivir Impurity a

Laboratory-Scale Synthesis Approaches for Reference Standard Generation

The generation of Oseltamivir (B103847) Impurity A as a reference standard is essential for the quality control of the active pharmaceutical ingredient. google.com Laboratory-scale synthesis often starts from Oseltamivir itself or its phosphate (B84403) salt.

One common method involves the hydrolysis of the ethyl ester group of Oseltamivir. google.comchemicalbook.com This can be achieved by treating Oseltamivir phosphate with a base such as sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent system. google.comchemicalbook.com For instance, Oseltamivir phosphate can be dissolved in a mixture of 1,4-dioxane (B91453) and water, followed by the addition of a sodium hydroxide solution. The reaction is stirred at room temperature until completion, and then neutralized with an acid like hydrochloric acid to a specific pH to precipitate the impurity. chemicalbook.com

Another approach utilizes a solvent system of a lower alkanol, such as methanol (B129727) or ethanol. google.com Oseltamivir can be dissolved in the alcohol, and an aqueous solution of a base is added. The reaction mixture is typically stirred at a controlled temperature, for example, between 0-10°C, to facilitate the hydrolysis. google.com After the reaction, the solvent is removed under reduced pressure, and the residue is worked up to isolate the impurity. google.com Purification of the resulting Oseltamivir Impurity A is often accomplished through techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC). google.comresearchgate.net

A patent describes a method starting with an intermediate of Oseltamivir synthesis. google.com The process involves dissolving the intermediate in ethanol, cooling the solution, and then adding an aqueous solution of sodium hydroxide. After stirring overnight, the reaction mixture is worked up by distillation, extraction, and purification by column chromatography to yield this compound with high purity. google.com

Exploration of Novel Synthetic Routes for Impurity A

Research into novel synthetic routes for Oseltamivir and its impurities is ongoing, driven by the need for more efficient, safer, and cost-effective methods. nih.gov While many published routes focus on the synthesis of the active drug, the intermediates and byproducts generated can sometimes include Impurity A or its precursors.

Some synthetic strategies for Oseltamivir avoid the use of potentially hazardous reagents like azides. google.com These azide-free syntheses may proceed through different intermediates, potentially offering alternative pathways to Impurity A. For example, one azide-free route involves the use of tetrabutylammonium (B224687) cyanate (B1221674) as a source for the amine functionality. google.com

The development of chemoenzymatic strategies for Oseltamivir synthesis also presents new possibilities. acs.org These methods utilize enzymes for key stereoselective steps, such as the enzymatic cis-dihydroxylation of a substituted benzene (B151609) derivative. acs.org While the primary goal is the synthesis of Oseltamivir, variations in reaction conditions or the use of different substrates could potentially lead to the formation of Impurity A.

A novel synthesis of Oseltamivir starting from (E)-2-(2-nitrovinyl)isoindoline-1,3-dione and ethyl pyruvate (B1213749) has been reported. google.com This six-step route avoids the use of heavy metals and azides. google.com Although the direct synthesis of Impurity A is not the focus, the intermediates formed in this pathway could be explored as starting points for its preparation.

Optimization of Reaction Conditions for Impurity A Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, while minimizing the formation of other byproducts. Key parameters that are often adjusted include the choice of base, solvent, reaction temperature, and reaction time.

In the hydrolysis of Oseltamivir to form Impurity A, different bases such as sodium hydroxide, potassium hydroxide, and potassium carbonate have been investigated. google.com The concentration of the base and the molar ratio of the base to the starting material are also important factors.

The choice of solvent can significantly influence the reaction rate and selectivity. Solvents like methanol, ethanol, and isopropanol, or mixtures containing them, have been employed. google.com The reaction temperature is another critical parameter that needs to be carefully controlled. For instance, some hydrolysis reactions are carried out at room temperature, while others are performed at lower temperatures (e.g., 0-10°C) to control the reaction and prevent the formation of unwanted side products. google.comchemicalbook.com

The progress of the reaction is typically monitored using analytical techniques like HPLC. researchgate.net This allows for the determination of the optimal reaction time to ensure complete conversion of the starting material while preventing the degradation of the product.

The purification process is also a key area for optimization. Different eluents and stationary phases for column chromatography can be tested to achieve the best separation of Impurity A from any remaining starting material or other impurities. google.com

Below is a data table summarizing various reaction conditions for the synthesis of this compound via hydrolysis:

Starting MaterialBaseSolventTemperatureYieldPurityReference
Oseltamivir Intermediate (Compound II)Sodium HydroxideEthanol0-10°C71.1%99.5% google.com
Oseltamivir Intermediate (Compound II)Potassium HydroxideMethanol0-10°C69.3%99.8% google.com
Oseltamivir Intermediate (Compound II)Potassium CarbonateMethanol30-40°C11.0%65% google.com
Oseltamivir PhosphateSodium Hydroxide1,4-Dioxane/WaterRoom TemperatureNot specifiedNot specified chemicalbook.com

Isolation and Purification Techniques for Oseltamivir Impurity a

Chromatographic Strategies for Impurity A Isolation

Chromatography is a fundamental technique for separating components within a mixture. For pharmaceutical impurities like Oseltamivir (B103847) Impurity A, which are often present at low levels and are structurally similar to the API, high-resolution chromatographic methods are essential. researchgate.netresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating and purifying specific compounds from a complex mixture in sufficient quantities for further analysis. researchgate.netresearchgate.net It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

In the context of oseltamivir, researchers have developed preparative HPLC methods to isolate impurities, including Impurity A, from the bulk drug substance. researchgate.netresearchgate.net In one study, three known impurities were detected in oseltamivir phosphate (B84403) batches at levels ranging from 0.05% to 0.1%. researchgate.netresearchgate.net After synthesis to generate a higher concentration of the impurities, preparative HPLC was successfully used for their purification. researchgate.netresearchgate.net The fraction containing Impurity A was collected, and after processing, which included desalting and freeze-drying, the impurity was obtained with a purity of 94.13% as determined by analytical HPLC. researchgate.netresearchgate.net

The specific conditions for the preparative HPLC method used in this isolation are detailed below. researchgate.netresearchgate.net

ParameterSpecification
Instrument Waters LC controller with a UV detector
Column YMC Pack Pro C18 (250 mm x 20 mm i.d., 10 µm particle size)
Mobile Phase A 0.02 M Ammonium Acetate (B1210297)
Mobile Phase B Acetonitrile
Gradient Program Timed gradient: T/%B: 0/0, 5/0, 8/80, 15/80, 16/0, 20/0
Flow Rate 15.0 mL/min
Detection UV at 207 nm
Software Empower
Table 1: Preparative HPLC Conditions for Oseltamivir Impurity A Isolation. researchgate.netresearchgate.net

Column chromatography is a classic and widely used purification technique in organic synthesis. It involves a stationary phase packed into a glass column and a mobile phase that moves through the column by gravity or applied pressure. It is particularly useful for large-scale purification following a chemical synthesis.

A patented method describes the synthesis and subsequent purification of an oseltamivir impurity, identified by its molecular weight, which corresponds to this compound. google.com Following the hydrolysis of a precursor compound, the resulting crude product was purified using column chromatography. google.com This process yielded the target impurity with very high purity (99.5% to 99.8%). google.com The successful application of column chromatography demonstrates its effectiveness in separating Impurity A from the reaction mixture, providing a high-purity reference material. google.com

The parameters for the column chromatography purification are outlined in the following table. google.com

ParameterSpecification
Stationary Phase Not specified (typically silica (B1680970) gel)
Eluent (Mobile Phase) Petroleum ether and Ethyl acetate (10:1 v/v)
Post-treatment The reaction mixture was neutralized, and the solvent was removed under reduced pressure before chromatography.
Resulting Purity 99.5% - 99.8%
Table 2: Column Chromatography Purification of this compound. google.com

Challenges in Isolation and Purification of Process-Related Impurities

The isolation and purification of process-related impurities such as this compound present several significant challenges for pharmaceutical scientists.

Low Concentration: Process-related impurities are typically present in the API at very low levels, often below 0.1%. researchgate.netresearchgate.net This low abundance makes it difficult to isolate a sufficient quantity of the impurity for structural elucidation and characterization directly from the bulk drug. ontosight.ai Consequently, targeted synthesis of the impurity is often required. researchgate.netresearchgate.netasianpubs.org

Structural Similarity: Impurities often have chemical structures that are very similar to the parent API and other related impurities. This similarity in physicochemical properties makes their separation challenging, requiring highly selective and optimized chromatographic methods. nih.gov

Matrix Effects: In the case of oseltamivir phosphate, the presence of the phosphate salt can interfere with chromatographic separation. nih.gov Accumulation of the salt on the column can lead to poor peak shape, loss of resolution, and a "memory effect" that compromises the reproducibility and robustness of the method. nih.gov This necessitates specific sample preparation steps, such as solvent extraction, to remove the interfering salt before analysis or purification. nih.gov

Analytical Method Sensitivity: The accurate detection and quantification of trace-level impurities require highly sensitive analytical techniques. While standard HPLC-UV methods are common, they may lack the required sensitivity for certain impurities. orientjchem.org More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be necessary to detect and quantify impurities at very low levels, such as parts per million (ppm). orientjchem.orgasianpubs.org

Instability: Some impurities may be unstable under the conditions used for isolation and purification, potentially degrading into other compounds and complicating the process further.

Advanced Spectroscopic and Chromatographic Characterization of Oseltamivir Impurity a

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Oseltamivir (B103847) and its impurities, providing detailed information about the carbon-hydrogen framework. researchgate.net

¹H-NMR spectroscopy is employed to identify the number, environment, and connectivity of protons within the Oseltamivir Impurity A molecule. Research findings have detailed the chemical shifts and multiplicities of the protons, confirming the structure. A key observation in the ¹H-NMR spectrum of Impurity A is the absence of the characteristic signals for the ethyl ester group—a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm—which are present in the spectrum of the parent Oseltamivir. researchgate.netresearchgate.net This absence confirms the hydrolysis of the ester to a carboxylic acid.

Detailed ¹H-NMR spectral data for this compound are presented below. researchgate.netresearchgate.net

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
0.78-0.83d6HProtons of the two methyl groups in the ethylpropoxy side chain
1.39s4HProtons of the two methylene (B1212753) groups in the ethylpropoxy side chain
1.84s3HProtons of the acetyl methyl group (-NHCOCH₃)
2.03-2.69dd2HCyclohexene (B86901) ring protons
2.91s1HCyclohexene ring proton
3.30s1HAmino group proton (-NH₂)
3.54-3.56d1HCyclohexene ring proton
3.95m1HMethine proton of the ethylpropoxy group (-OCH)
6.30s1HVinylic proton of the cyclohexene ring (=CH)
8.11s1HAmide proton (-NHCOCH₃)
Note: s=singlet, d=doublet, dd=doublet of doublets, m=multiplet. Data obtained from synthesized impurity sample. researchgate.netresearchgate.net

¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. Similar to ¹H-NMR, the spectra for this compound are distinguished by the absence of carbon signals corresponding to the ethyl ester group (typically found at ~60.5 ppm and ~14.0 ppm). researchgate.netresearchgate.net The presence of a signal corresponding to a carboxylic acid carbon confirms the structure.

The assigned ¹³C-NMR chemical shifts for this compound are summarized in the following table. researchgate.net

Chemical Shift (δ) ppmAssignment
8.91, 9.46Carbons of the two methyl groups in the ethylpropoxy side chain
23.09Carbon of the acetyl methyl group (-NHCOCH₃)
25.11, 25.74Carbons of the two methylene groups in the ethylpropoxy side chain
32.72Cyclohexene ring carbon
49.70Cyclohexene ring carbon (C-5)
55.55Cyclohexene ring carbon (C-4)
75.85Cyclohexene ring carbon (C-3)
80.58Methine carbon of the ethylpropoxy group (-OCH)
131.19Vinylic carbon of the cyclohexene ring
134.94Carboxylic acid-bearing vinylic carbon (C-1)
169.97Carbonyl carbon of the amide group (-NHC OCH₃)
Note: Assignments are based on spectroscopic analysis of the synthesized impurity. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight of impurities and studying their fragmentation patterns to further confirm their structure. researchgate.netnih.gov For this compound, Electrospray Ionization (ESI) is a commonly used technique. researchgate.net

In positive ion mode ESI-MS, this compound exhibits a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 285.1. researchgate.netresearchgate.net This corresponds to a molecular weight of ~284, confirming the loss of the ethyl group (28 mass units) from the parent drug Oseltamivir (MW 312.4). researchgate.net

Liquid Chromatography combined with Time-of-Flight Mass Spectrometry (LC-MS/TOF) provides highly accurate mass measurements, which are essential for confirming the elemental composition of an impurity. researchgate.netresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) analysis of this compound (Oseltamivir Acid) using LC-ESI-QTOF has determined the accurate mass of the protonated molecular ion [M+H]⁺ to be 285.1809. nih.gov This value is consistent with the calculated elemental composition of C₁₄H₂₅N₂O₄⁺.

Further fragmentation studies (MS²) are conducted to support the structural elucidation. The fragmentation pattern provides insight into the molecule's structure. Key fragmentation data from LC-MS/TOF analysis are detailed below. nih.gov

Collision EnergyPrecursor Ion (m/z)Precursor AdductTop 5 Fragment Ions (m/z)
10 eV285.1809[M+H]⁺197.0909, 285.1800, 215.1015, 180.0641, 138.0535
20 eV285.1809[M+H]⁺138.0544, 180.0646, 198.0756, 197.0912, 137.0700
Source: Public database LC-ESI-QTOF data for Oseltamivir Acid. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. researchgate.net The IR spectrum provides valuable confirmatory evidence for the structural changes compared to the parent drug, Oseltamivir. The key spectral features for Impurity A include the presence of absorptions related to the carboxylic acid group and the absence of those from the ethyl ester. researchgate.netdergipark.org.tr

The characteristic IR absorption bands for this compound, recorded using a KBr dispersion medium, are summarized in the table below. researchgate.netresearchgate.net

Wavenumber (cm⁻¹)Functional Group Assignment
3430.01>N-H stretching (amide and amine)
2968.79, 2939.87Aliphatic C-H stretching
1642.69>C=O stretching (amide I band)
1200.32O-C stretching
Note: The spectrum also implicitly contains broad O-H stretching from the carboxylic acid, which often overlaps with other signals, and a C=O stretch for the carboxylic acid, which may be part of the band observed at 1642.69 cm⁻¹. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Peak Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of Oseltamivir and for the detection and monitoring of its impurities, including this compound. ontosight.airesearchgate.net Regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia provide detailed monographs for Oseltamivir, which include specific HPLC methods for impurity profiling. ontosight.ai The International Pharmacopoeia specifies that individual impurities should not exceed 0.1% and the total impurities should not be more than 0.7%. researchgate.net

Various HPLC methods have been developed and validated for the separation and quantification of Oseltamivir and its related substances. These methods are crucial for ensuring the quality and consistency of the final pharmaceutical product. ontosight.ai Gradient reverse-phase HPLC is a common approach for detecting process-related impurities in Oseltamivir phosphate (B84403) bulk drug. researchgate.net

One established method for monitoring Oseltamivir impurities utilizes a gradient reverse-phase system. researchgate.net A study detailing the synthesis and characterization of process-related impurities in Oseltamivir phosphate employed a Shimadzu model LC2010CHT equipped with a UV detector. researchgate.net The purity of synthesized this compound was confirmed by this HPLC method, showing a purity of 94.13%. researchgate.net

Another approach involves a stability-indicating isocratic reverse-phase HPLC method, which has been developed to detect related impurities and degradation products. nmims.edu For the specific quantification of the enantiomeric impurity of Oseltamivir, a robust chiral HPLC method has been established. nih.govnih.gov While this method targets the enantiomer, the principles of chiral chromatography are vital for separating stereoisomeric impurities.

The following tables summarize typical HPLC conditions reported in the literature for the analysis of Oseltamivir impurities.

Table 1: Gradient Reverse-Phase HPLC Method for Oseltamivir Impurities

ParameterDetails
Column ODS, 50×4.6 mm, 3 µm
Mobile Phase A 0.05 M KH2PO4 buffer (pH 6.0) : Acetonitrile (900:100 v/v)
Mobile Phase B 0.05 M KH2PO4 buffer (pH 6.0) : Acetonitrile (100:900 v/v)
Gradient Program T/%B: 0/20, 3/50, 8/100, 15/100, 16/20, 20/20
Flow Rate 1.5 mL/min
Detection UV at 220 nm
Data sourced from a study on process-related impurities in Oseltamivir Phosphate. researchgate.net

Table 2: Chiral HPLC Method for Enantiomeric Impurity

ParameterDetails
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm)
Mobile Phase n-hexane : methanol (B129727) : isopropyl alcohol : diethyl amine (85:10:5:0.2, v/v/v/v)
Flow Rate 0.6 mL/min
Detection UV at 225 nm
Column Temperature 35°C
Sample Temperature 5°C
This method was specifically developed for the enantiomeric impurity of Oseltamivir Phosphate. nih.gov

Application of Complementary Analytical Techniques

While HPLC is a powerful tool for separation and quantification, the comprehensive characterization of this compound necessitates the use of complementary analytical techniques. ontosight.ai These methods provide structural and qualitative information that is essential for unequivocal identification and for meeting regulatory requirements. ontosight.airesearchgate.net

Mass Spectrometry (MS) is frequently coupled with HPLC (LC-MS) to provide mass-to-charge ratio information, which aids in the preliminary identification of impurities. researchgate.net In the characterization of this compound, the ESI mass spectrum gave a protonated molecular ion at m/z 285.1, which corresponds to its molecular weight of 284.36. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the definitive structural elucidation of impurities. ontosight.ai Both ¹H NMR and ¹³C NMR are used to determine the precise chemical structure. For this compound, detailed ¹H NMR and ¹³C NMR data have been reported, confirming its structural formula. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that contribute to its identification. researchgate.net

Thin-Layer Chromatography (TLC) can be employed as a simpler, preliminary analytical method. In one instance, TLC was used to identify the presence of Oseltamivir in the organic layer during a sample preparation procedure designed to remove phosphate salts before HPLC analysis. nih.govnih.gov

The integration of these techniques provides a robust analytical workflow for the identification, quantification, and characterization of this compound, ensuring the quality and safety of the Oseltamivir drug product. ontosight.ai

Analytical Method Development and Validation for Oseltamivir Impurity a Quantification

Method Validation Parameters and Regulatory Compliance

All analytical methods intended for the quantification of pharmaceutical impurities must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). orientjchem.orgjst.go.jp Validation ensures that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. orientjchem.orgsphinxsai.com

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. sphinxsai.com In the context of Oseltamivir (B103847) Impurity A, specificity is demonstrated by showing that the impurity peak is free from any co-eluting peaks.

This is often established through several approaches:

Forced Degradation Studies : Oseltamivir is subjected to stress conditions (e.g., acid, base, heat, oxidation) to generate potential degradation products. The analytical method must be able to separate Impurity A from these newly formed peaks. jst.go.jp Chromatographic peak purity results from these studies help confirm the specificity. jst.go.jpsphinxsai.com

Resolution : The separation between the impurity peak and the adjacent peaks is measured by the resolution factor (Rs). A resolution of greater than 2.0 is generally considered adequate for robust quantification. For the chiral HPLC method, a resolution of over 3.0 was achieved between the enantiomeric impurity and oseltamivir. nih.gov In another LC method, Impurity A and other impurities were well separated from the main oseltamivir peak with a resolution greater than 2.

Blank Analysis : Injecting a blank solution (diluent) should not produce any signal at the retention time of Oseltamivir Impurity A. orientjchem.org This was confirmed in the LC-MS method for OSPRC-A, where no interference was observed at its retention time of 1.160 min. orientjchem.org

By rigorously developing and validating these advanced chromatographic methods, analysts can ensure the accurate and reliable quantification of this compound, thereby safeguarding the quality of the final drug product.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of an analytical method for this compound, also referred to as Oseltamivir Phosphate (B84403) Related Compound A (OSPRC-A), establishes its capability to produce results that are directly proportional to the concentration of the analyte within a specified range.

Linearity: A study was conducted to determine the linearity of the method for this compound. The linearity was assessed over a range from the Limit of Quantification (LOQ) to 150% of the permitted level of the impurity. The established linear range for the quantification of this compound was found to be from 0.0005% to 0.0151%. chromatographyonline.com A calibration curve was generated by plotting the peak area of the impurity against its concentration, and this demonstrated a direct and proportional relationship across the tested range. chromatographyonline.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method. For this compound, the LOD was established at a concentration of 0.00015%. chromatographyonline.com At this concentration, the signal-to-noise (S/N) ratio was determined to be 4.79, indicating that the method is sensitive enough to detect very low levels of this impurity. chromatographyonline.com

Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. The LOQ for this compound was determined to be 0.0005%. chromatographyonline.com At this concentration, the S/N ratio was 13.46, confirming that the method can provide reliable quantitative results at this low level. chromatographyonline.com The low values for both LOD and LOQ highlight the high sensitivity of the developed LC-MS method. chromatographyonline.com

Table 1: Linearity, LOD, and LOQ Data for this compound

Parameter Result Signal-to-Noise (S/N) Ratio
Linearity Range 0.0005% - 0.0151% Not Applicable
LOD 0.00015% 4.79
LOQ 0.0005% 13.46

Precision, Accuracy, Ruggedness, and Robustness

Precision: The precision of the analytical method was evaluated at two levels: method precision and intermediate precision.

Method Precision (Repeatability): This was determined by analyzing six freshly prepared solutions containing this compound. The relative standard deviation (RSD) for the content of the impurity was calculated to be 4.26%. chromatographyonline.com

Intermediate Precision: To assess the effect of random events on the precision of the method, intermediate precision was evaluated. This often involves variations such as different analysts, different equipment, or analysis on different days. For this compound, the intermediate precision was determined, and the RSD for the content of the impurity was found to be 4.00%. chromatographyonline.com The low RSD values for both method and intermediate precision indicate that the analytical method provides consistent and reproducible results. chromatographyonline.com

Accuracy: The accuracy of the method was established by performing recovery studies. The test sample was spiked with known amounts of this compound at four different concentration levels: LOQ, 50%, 100%, and 150%. chromatographyonline.com The analysis was carried out in triplicate for each level. The percentage recovery of the impurity was found to be within the range of 80.0% to 101.32% across all levels, which confirms the accuracy of the method for the quantification of this compound. chromatographyonline.com

Table 2: Precision and Accuracy Data for this compound

Validation Parameter Measurement Result (% RSD or % Recovery)
Method Precision % RSD 4.26%
Intermediate Precision % RSD 4.00%
Accuracy (Recovery) % Recovery 80.0% - 101.32%

Ruggedness and Robustness: As per ICH guidelines, ruggedness (often considered as part of intermediate precision) assesses the reproducibility of results under various conditions, such as different analysts, instruments, or laboratories. ich.org Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org

For a typical HPLC method, robustness is tested by intentionally varying parameters such as:

pH of the mobile phase (e.g., ±0.2 units) nmims.edu

Mobile phase composition (e.g., ±2% absolute change in the minor component) nmims.edu

Flow rate (e.g., ±0.2 mL/min) nmims.edu

Column temperature (e.g., ±5 °C) nmims.edu

While the validation study for this compound confirmed that ruggedness and robustness were assessed as part of the full validation according to ICH guidelines, specific numerical data from these tests were not detailed in the reviewed literature. ashdin.com The satisfactory results for intermediate precision suggest a degree of ruggedness in the method. chromatographyonline.com

Solution Stability and Sample Preparation Considerations

Solution Stability: The stability of this compound in the analytical solution is a critical parameter to ensure the reliability of the results over time. A study was conducted to evaluate the stability of the prepared sample solutions. The results indicated that the sample solution was stable for at least 24 hours when stored under laboratory conditions. chromatographyonline.com This allows for a reasonable timeframe for the completion of the analytical run without significant degradation of the impurity affecting the quantification.

Sample Preparation Considerations: A sensitive and specific LC-MS method was developed for the trace level quantification of this compound. The sample preparation procedure is a crucial step to ensure accurate and reproducible results.

The preparation of the test sample solution involves the following steps:

Accurately weigh 50 mg of the Oseltamivir Phosphate sample. ashdin.com

Transfer the weighed sample into a 5 mL volumetric flask. ashdin.com

Dissolve the sample using the diluent, which is analytical water. ashdin.com

The preparation of the standard solution involves:

A stock solution of this compound is prepared by accurately weighing approximately 2 mg of the USP reference standard into a 100 mL volumetric flask and dissolving it in the diluent. ashdin.com

A working standard solution is then prepared by diluting the stock solution to the desired concentration. ashdin.com

The use of a highly sensitive LC-MS technique was necessitated by the low sensitivity achieved with traditional HPLC methods for this particular impurity. chromatographyonline.com

Utilization of Reference Standards in Analytical Method Validation

The use of well-characterized reference standards is fundamental to the validation of analytical methods for impurities. scribd.com Certified Reference Materials (CRMs) or primary standards, which have a known purity and concentration, are essential for establishing the accuracy and reliability of the analytical procedure. ich.org

For the quantification of this compound, a USP (United States Pharmacopeia) reference standard of Oseltamivir Phosphate Related Compound A was utilized. ashdin.com The availability of pharmacopoeial reference standards, such as those from the European Pharmacopoeia (EP), further supports the accurate identification and quantification of this impurity.

Reference standards serve several key functions in method validation:

Accuracy and Quantitative Analysis: They are used to accurately determine the concentration of the impurity in a sample by comparing the response of the sample to the response of the known standard. scribd.com

Method Validation: Reference standards are used throughout the validation process, including for determining linearity, accuracy, LOD, and LOQ. scribd.com

Instrument Calibration: They help in calibrating analytical instruments to ensure that measurements are accurate and consistent. scribd.com

By using a certified reference standard, the analytical method for this compound is anchored to a recognized benchmark, ensuring that the results are traceable and reliable, which is a critical requirement for quality control in pharmaceutical manufacturing.

Regulatory and Quality Control Perspectives on Oseltamivir Impurity a

Pharmaceutical Impurity Guidelines and Pharmacopeial Requirements for Oseltamivir (B103847)

The control of impurities in pharmaceutical products is governed by a framework of international guidelines and pharmacopeial standards. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides key guidance in this area. europa.euslideshare.net Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," outlines the thresholds for reporting, identification, and qualification of impurities. europa.eugally.chikev.org These thresholds are based on the maximum daily dose of the drug substance.

For Oseltamivir, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established specific monographs that include limits for identified impurities. uspnf.comscribd.comsigmaaldrich.com The USP monograph for Oseltamivir Phosphate (B84403) Capsules, for instance, has set a specific acceptance criterion for Oseltamivir Impurity A. uspnf.comuspnf.com These pharmacopeial standards are crucial for ensuring the quality and consistency of Oseltamivir products available to patients. The European Pharmacopoeia also lists this compound as a specified impurity. scribd.commyshopify.comsigmaaldrich.com

Table 1: Key Regulatory Guidelines and Pharmacopeial Monographs for Oseltamivir Impurity Control

Guideline/MonographIssuing BodyKey Provisions for Impurity Control
ICH Q3A(R2)ICHEstablishes thresholds for reporting, identifying, and qualifying impurities in new drug substances. europa.eugally.chikev.org
ICH Q3B(R2)ICHProvides guidance on the control of impurities in new drug products. slideshare.net
Oseltamivir Phosphate Capsules MonographUSPSets specific acceptance criteria for this compound. uspnf.comuspnf.comusp.org
Oseltamivir Phosphate MonographPh. Eur.Lists this compound as a specified impurity. scribd.commyshopify.comsigmaaldrich.com

Strategic Approaches to Impurity Control in Oseltamivir Drug Substance

The control of this compound and other process-related impurities is a critical aspect of the manufacturing process for the Oseltamivir drug substance. A comprehensive control strategy is implemented, beginning with a thorough understanding of the synthetic route and the potential for impurity formation.

Key strategic approaches include:

Process Understanding and Optimization: A deep understanding of the chemical reactions involved in the synthesis of Oseltamivir is fundamental. This includes identifying the steps where this compound is likely to be formed. By optimizing reaction conditions such as temperature, pressure, and reaction time, the formation of this impurity can be minimized.

Control of Starting Materials and Intermediates: The quality of starting materials and intermediates plays a significant role in the purity of the final drug substance. Stringent specifications are set for these materials to limit the introduction of potential precursors to this compound.

Purification Procedures: Effective purification methods are employed to remove impurities from the crude Oseltamivir drug substance. These methods may include crystallization, chromatography, and extraction techniques designed to selectively remove this compound and other related substances.

In-Process Controls: Monitoring the manufacturing process at critical stages allows for early detection and correction of any deviations that could lead to increased impurity levels. This proactive approach ensures that the final product meets the required purity specifications.

Impurity Profiling Studies for Oseltamivir Products

Impurity profiling is the systematic identification and quantification of all impurities present in a drug substance or drug product. researchgate.netsemanticscholar.org For Oseltamivir, these studies are essential for understanding the complete impurity landscape and ensuring that no unexpected or potentially harmful impurities are present.

Impurity profiling studies for Oseltamivir products typically involve:

Forced Degradation Studies: These studies expose the drug substance to stress conditions such as heat, light, humidity, and acid/base hydrolysis to identify potential degradation products. This helps in understanding the stability of the molecule and predicting the impurities that may form during storage.

Analysis of Batches from the Commercial Process: Multiple batches of the Oseltamivir drug substance and finished product are analyzed to identify and quantify the impurities that are consistently present. This provides a representative impurity profile for the commercial manufacturing process.

Characterization of Impurities: Once detected, impurities are isolated and their chemical structures are elucidated using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

These studies provide a comprehensive understanding of the impurities present in Oseltamivir products, including this compound, and inform the development of appropriate control strategies.

Analytical Control Strategies for Regulated Impurities

The effective control of regulated impurities like this compound relies on the availability of robust and validated analytical methods. nih.govcdc.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of impurities in Oseltamivir. nih.govorientjchem.orgnih.gov

A typical analytical control strategy for this compound includes:

Development and Validation of a Stability-Indicating HPLC Method: A specific and sensitive HPLC method is developed to separate this compound from the main component and other potential impurities. The method is validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness.

Use of a Reference Standard: A well-characterized reference standard of this compound is used for the accurate identification and quantification of the impurity in test samples. sigmaaldrich.commyshopify.comsigmaaldrich.com

Setting of Specification Limits: Based on the data from toxicological studies and the capabilities of the manufacturing process, a specification limit for this compound is established. This limit ensures that the impurity is controlled at a level that is considered safe for patients.

Routine Quality Control Testing: Each batch of Oseltamivir drug substance is tested for the level of this compound before it is released for use in the manufacture of the finished drug product.

Table 2: Analytical Techniques for the Control of Oseltamivir Impurities

Analytical TechniqueApplicationKey Parameters
High-Performance Liquid Chromatography (HPLC)Separation and quantification of this compound and other related substances. nih.govorientjchem.orgnih.govColumn type, mobile phase composition, flow rate, detection wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and structural elucidation of unknown impurities. researchgate.netorientjchem.orgIonization source, mass analyzer, fragmentation pattern.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterization of isolated impurities. Chemical shifts, coupling constants, nuclear Overhauser effects.

Future Research Directions

Elucidation of Less Understood Formation Mechanisms

Oseltamivir (B103847) Impurity A is a known process-related impurity that arises during the synthesis of the active pharmaceutical ingredient. orientjchem.org Its formation is generally attributed to side reactions, such as isomerization or additions across double bonds, that can occur during the intricate synthetic pathway. The manufacturing process, often starting from natural products like shikimic acid or quinic acid, involves numerous steps including epoxide formation, azide (B81097) ring-opening, acylation, and reduction. nbinno.com Each of these stages presents a potential opportunity for the generation of unwanted byproducts.

A crucial part of the synthesis involves establishing the correct stereochemistry of the trisubstituted cyclohexene (B86901) ring, which contains three asymmetric centers. nih.govwikipedia.org Research using Density Functional Theory (DFT) has explored a key Michael addition-isomerization step designed to set the proper configuration at the C5 carbon. nih.gov Studies have shown that simple base-mediated isomerization at this position is often incomplete, necessitating more complex, multi-step strategies to achieve the desired stereoisomer. nih.gov It is within these critical transformations that the precise conditions can lead to the formation of Impurity A and other related substances. For instance, elevated temperatures during certain reactions have been identified as detrimental, leading to the formation of side products. researchgate.net

While the general context of its formation is understood, the specific, detailed chemical mechanisms and kinetic profiles that lead to Oseltamivir Impurity A are not fully elucidated. Future research should focus on in-depth mechanistic studies of the key reaction steps where this impurity is known to form. Investigating the impact of reaction parameters such as temperature, pH, catalyst choice, and solvent systems on the rates of competing side reactions will be crucial. Such studies could employ computational modeling and advanced spectroscopic monitoring to map the reaction pathways, providing a clearer understanding necessary to rationally design control strategies.

Development of Advanced Analytical Techniques for Ultra-Trace Level Detection

Ensuring the purity of oseltamivir requires highly sensitive analytical methods capable of detecting and quantifying impurities at very low levels. Standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) have been used for impurity profiling; however, for trace-level quantification of potentially genotoxic impurities like this compound, HPLC with conventional UV detection often lacks the required sensitivity. orientjchem.orgeuropeanpharmaceuticalreview.com

Current advanced methods have shifted towards hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). orientjchem.org A selective and sensitive LC-MS method has been specifically developed for the determination of "Oseltamivir phosphate (B84403) related compound A" (OSPRC-A), demonstrating the superiority of mass spectrometric detection for achieving low limits of detection (LOD) and quantification (LOQ). orientjchem.org

Table 1: LC-MS Parameters for this compound Detection orientjchem.org
ParameterCondition
InstrumentWaters UPLC TQD mass spectrometer
ColumnDEVELOSIL ODS-UG-5 (50 mm × 3.0 mm, 5.0 µm)
Column Temperature40°C
Flow Rate1.5 mL/min
Detection Wavelength215 nm
LOD0.00015%
LOQ0.0005%

The future of pharmaceutical impurity analysis lies in pushing these detection limits even lower to the ultra-trace level, which is critical for impurities with potential genotoxicity. pharmtech.com Future research directions will likely focus on the adoption of more advanced and sensitive platforms.

Key areas for development include:

Ultra-Performance Liquid Chromatography (UPLC): The use of UPLC systems, which employ smaller particle size columns, can provide higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS, coupled with LC, can provide highly accurate mass measurements, which aids in the confident identification and structural elucidation of unknown impurities, even at trace levels.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS methods offer exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the target impurity, effectively eliminating matrix interference and allowing for robust quantification at the parts-per-million (ppm) level or below. researchgate.netnih.gov

Advanced Hyphenated Techniques: The exploration of techniques like LC-NMR, which combines the separation power of liquid chromatography with the structural elucidation capabilities of Nuclear Magnetic Resonance spectroscopy, could provide definitive structural information on impurities without the need for isolation. ijfmr.comajrconline.org

Developing these methods is essential for meeting increasingly stringent regulatory requirements and ensuring the highest level of drug safety. nih.gov

Sustainable Synthesis Approaches Minimizing Impurity A Formation

A proactive approach to controlling impurities involves redesigning the synthesis of oseltamivir to prevent their formation from the outset. This aligns with the principles of green chemistry, which aim to create more efficient, safer, and environmentally benign manufacturing processes. researchgate.netmdpi.comjddhs.com Research into sustainable synthesis is a key future direction for producing high-purity oseltamivir.

Several innovative strategies are being explored:

Organocatalysis: Traditional synthetic routes can be lengthy and require multiple purification steps. nih.gov Organocatalysis has emerged as a powerful tool for constructing the chiral cyclohexane (B81311) core of oseltamivir with high enantioselectivity. nih.govrsc.org These methods can enable the synthesis through efficient one-pot operations, which minimizes chemical waste, reduces the number of isolation steps, and consequently limits the opportunities for side-reaction and impurity formation. nih.gov

Continuous Flow Synthesis: This technology offers significant advantages over traditional batch processing. jddhs.com By performing reactions in a continuous stream within a reactor, parameters like temperature, pressure, and reaction time can be precisely controlled. This enhanced control leads to higher reproducibility and can suppress the formation of unwanted side products. jddhs.com For a synthesis like oseltamivir's, which involves potentially hazardous reagents like azides (a key functional group in Impurity A), flow chemistry provides a safer and more efficient alternative. chemicalbook.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild reaction conditions. Integrating biocatalytic steps into the synthesis can reduce the need for harsh reagents and solvents that might contribute to impurity formation.

By focusing on these greener and more controlled synthetic methodologies, future manufacturing processes can be designed to be inherently cleaner, minimizing the formation of this compound and other byproducts, thereby reducing the burden on downstream purification and analytical testing.

Q & A

Q. What analytical techniques are recommended for structural elucidation of Oseltamivir Impurity A?

A combination of two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) , nuclear magnetic resonance (NMR) , infrared spectroscopy (IR) , and thermogravimetric analysis (TGA) is essential. These methods enable accurate determination of molecular structure, functional groups, and thermal stability. For example, 2D-LC-MS/MS provides fragmentation patterns to infer the impurity’s backbone, while NMR confirms stereochemical details and bonding .

Q. What are the key physicochemical properties of this compound?

this compound (IUPAC name: ethyl (3R,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride) has a molecular weight of 348.87 g/mol (HCl salt) and 312.41 g/mol (free base) . It is soluble in methanol and requires storage at 2–8°C to maintain stability. Its stereochemical configuration at C(4) is critical for distinguishing it from the parent compound .

Q. What regulatory guidelines exist for impurity profiling of Oseltamivir formulations?

The United States Pharmacopeia (USP) mandates quantification using HPLC with a formula incorporating relative response factors (F) . For example, the impurity percentage is calculated as:

Percentage=100×CSCU×1F×rirS\text{Percentage} = \frac{100 \times C_S}{C_U} \times \frac{1}{F} \times \frac{r_i}{r_S}

where CSC_S and CUC_U are standard and test solution concentrations, rir_i and rSr_S are peak responses, and FF is derived from validated methods. Impurity limits are specified in pharmacopeial tables (e.g., USP Table 1) .

Advanced Research Questions

Q. How can researchers address discrepancies in impurity quantification results from different chromatographic methods?

Discrepancies often arise from variations in relative response factors (RRF) or mobile phase composition . To resolve this:

  • Validate RRFs using USP-recommended procedures, ensuring alignment with reference standards.
  • Perform cross-method calibration with correction factors (e.g., 1.5 for Impurity A) to harmonize HPLC and LC-MS/MS data .

Q. What strategies are effective in synthesizing this compound reference standards?

The impurity forms via a reaction between oseltamivir and sorbitol during formulation. Synthesis involves:

  • Reacting oseltamivir with sorbitol under controlled conditions (pH, temperature).
  • Purifying the product using preparative HPLC.
  • Validating purity via 2D-LC-MS/MS , NMR , and TGA to confirm structural integrity .

Q. How should linearity and accuracy be validated in HPLC methods for this compound?

  • Prepare linearity solutions at LOQ, 50%, 80%, 100%, 120%, and 150% of the target concentration.
  • Plot concentration vs. peak area and ensure a correlation coefficient (r) ≥ 0.99 .
  • Validate accuracy by spiking known impurity amounts into placebo matrices and recovering ≥98% .

Q. What experimental approaches confirm the formation pathways of this compound during formulation?

  • Conduct forced degradation studies (e.g., heat, humidity, pH stress) to replicate excipient interactions.
  • Use LC-MS/MS to track impurity formation kinetics.
  • Isolate intermediates and characterize them via NMR to map reaction mechanisms (e.g., sorbitol-mediated degradation) .

Q. How do stereochemical variations impact the identification of this compound?

The absolute configuration at C(4) distinguishes Impurity A from the active pharmaceutical ingredient (API). Use chiral chromatography or NMR-based stereochemical analysis to resolve enantiomeric impurities. Computational modeling (e.g., molecular docking) may further predict interactions influencing impurity behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.